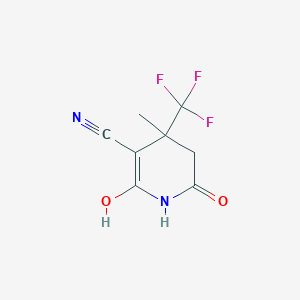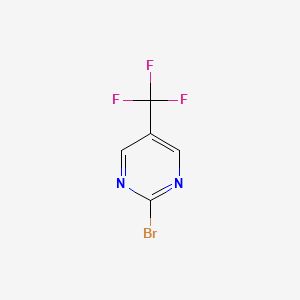
4-Chloro-2-(4-fluorophenyl)sulfanylbenzoic acid
Overview
Description
4-Chloro-2-(4-fluorophenyl)sulfanylbenzoic acid (CFSBA) is a highly versatile compound with a wide range of applications in scientific research, laboratory experiments, and other industrial applications. In particular, CFSBA has been extensively studied and utilized in the fields of medicinal chemistry, biochemistry, and pharmacology.
Scientific Research Applications
Synthesis and Pharmacological Evaluation
4-Chloro-2-(4-fluorophenyl)sulfanylbenzoic acid and related compounds have been used in the synthesis of various derivatives with potential pharmacological applications. For instance, a study by Bhat et al. (2016) demonstrated the use of similar compounds in synthesizing 1,3,4-oxadiazole derivatives. These derivatives were evaluated for their anti-convulsant and anti-inflammatory activities, showing significant biological activities supported by in silico molecular docking studies (Bhat et al., 2016).
Building Block in Solid-Phase Synthesis
Křupková et al. (2013) explored the use of a compound structurally similar to 4-Chloro-2-(4-fluorophenyl)sulfanylbenzoic acid in solid-phase synthesis. They found that 4-Chloro-2-fluoro-5-nitrobenzoic acid can serve as a multireactive building block in heterocyclic oriented synthesis, leading to various condensed nitrogenous cycles (Křupková et al., 2013).
Supramolecular Structures in Organotin Complexes
Ma et al. (2005) synthesized new organotin complexes with 4-sulfanylbenzoic acid, a compound related to 4-Chloro-2-(4-fluorophenyl)sulfanylbenzoic acid. Their research revealed diverse supramolecular structures involving intermolecular interactions, highlighting the versatility of these compounds in creating complex molecular architectures (Ma et al., 2005).
Photo-degradation in Thiazole-Containing Compounds
Wu et al. (2007) investigated the photo-degradation behavior of thiazole-containing compounds, including those structurally similar to 4-Chloro-2-(4-fluorophenyl)sulfanylbenzoic acid. Their study provided insights into the degradation pathways and potential applications of these compounds in understanding photochemical reactions (Wu et al., 2007).
Safety and Hazards
properties
IUPAC Name |
4-chloro-2-(4-fluorophenyl)sulfanylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClFO2S/c14-8-1-6-11(13(16)17)12(7-8)18-10-4-2-9(15)3-5-10/h1-7H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRXSESXCUUOFHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)SC2=C(C=CC(=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClFO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30605961 | |
| Record name | 4-Chloro-2-[(4-fluorophenyl)sulfanyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30605961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-(4-fluorophenyl)sulfanylbenzoic acid | |
CAS RN |
54435-14-2 | |
| Record name | 4-Chloro-2-[(4-fluorophenyl)sulfanyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30605961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3R,3aS,6R,6aS)-6-(methanesulfonyloxy)-hexahydrofuro[3,2-b]furan-3-yl methanesulfonate](/img/structure/B1321654.png)





![[1,2,4]Triazolo[3,4-a]isoquinoline-3-thiol](/img/structure/B1321670.png)



![[2-(3-Ethyl-[1,2,4]triazol-4-yl)-phenoxy]-acetic acid](/img/structure/B1321686.png)

